molecular formula C13H15N3 B8405286 2-Piperidine-4-ylquinoxaline CAS No. 256372-19-7

2-Piperidine-4-ylquinoxaline

Cat. No. B8405286
CAS RN: 256372-19-7
M. Wt: 213.28 g/mol
InChI Key: GOPYWRQRRLUNDC-UHFFFAOYSA-N
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Description

2-Piperidine-4-ylquinoxaline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperidine-4-ylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidine-4-ylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256372-19-7

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-piperidin-4-ylquinoxaline

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2

InChI Key

GOPYWRQRRLUNDC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.47 gm (1.5 mMol) 1-tert-butoxycarbonyl-4-(quinoxalin-2-yl)piperidine and 5 mL trifluoroacetic acid in 5 mL dichloromethane was stirred at room temperature for 18 hours. The reaction mixture was diluted with 2N sodium hydroxide and the phases were separated. The aqueous phase was extracted well with dichloromethane. The organic phases were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing from 10% to 40% methanol and a trace of ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.133 gm (42%) of the title compound as a tan foam.
Name
1-tert-butoxycarbonyl-4-(quinoxalin-2-yl)piperidine
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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